Sulfonterol hydrochloride
Description
Overview of Adrenergic Receptor Pharmacology
Adrenergic receptors, the targets of beta-agonists, are a class of G-protein coupled receptors (GPCRs) that are integral to the body's "fight or flight" response. umn.edu They are broadly classified into alpha (α) and beta (β) receptors, which are further divided into subtypes. umn.eduspandidos-publications.com
Alpha-receptors (α1 and α2): Primarily involved in smooth muscle contraction. umn.edu α1 receptors are prominent in blood vessels, where their activation leads to vasoconstriction. umn.edu α2 receptors are often found on presynaptic neurons and inhibit the further release of norepinephrine, acting as a negative feedback mechanism. umn.edu
Beta-receptors (β1, β2, and β3): These receptors are all Gs-coupled, meaning their activation stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP). umn.edu
β1-receptors: Predominantly located in the heart, their stimulation leads to increased heart rate and contractility. karger.comumn.edu
β2-receptors: Primarily found in the smooth muscle of the bronchi, their activation results in bronchodilation. nih.govumn.edu They are also present in the vasculature of skeletal muscle, leading to vasodilation.
β3-receptors: Mainly associated with metabolic processes like lipolysis in adipose tissue. mdpi.comscielo.br
The distinct tissue distribution and downstream signaling pathways of these receptor subtypes allow for the development of selective agonists that can target specific physiological responses, a key focus in pharmacological research.
Historical Development of Beta-Adrenergic Agonists as Research Tools
The journey of beta-adrenergic agonists in research began with the isolation of adrenaline (epinephrine) in the early 20th century. wikipedia.org Initially used non-selectively, its widespread systemic effects highlighted the need for more targeted agents. nih.gov
A significant breakthrough came in the 1940s with the development of isoproterenol, a non-selective beta-agonist. nih.govmdpi.com While a valuable research tool, its lack of selectivity between β1 and β2 receptors led to cardiovascular side effects when used for respiratory conditions. nih.gov
The landmark discovery by Lands and colleagues in 1967, which differentiated between β1 and β2 receptors, paved the way for the development of subtype-selective agonists. nih.gov This led to the synthesis of drugs like salbutamol, which offered more targeted bronchodilation with reduced cardiac stimulation. nih.gov The subsequent development of long-acting beta-agonists (LABAs) like salmeterol (B1361061) and formoterol (B127741) further refined the therapeutic and research landscape. wikipedia.org
Positioning of Sulfonterol (B1682521) Hydrochloride within Adrenergic Agent Research Paradigms
Sulfonterol hydrochloride emerged from research focused on creating novel beta-adrenergic agonists with specific properties. nih.gov It is a benzenemethanol derivative developed by Smith Kline and French Laboratories. ncats.io The key structural feature of sulfonterol is the replacement of the meta-phenolic hydroxyl group, common in many catecholamines, with a methylsulfonylmethyl group. nih.gov
This modification was part of a broader investigation into how different functional groups could mimic the hydrogen-bonding capabilities of the traditional phenolic hydroxyl group while potentially conferring unique pharmacological properties. nih.gov Research indicated that the presence of a m-MeSO2CH2 substituent resulted in significant beta-adrenergic agonist potency and tissue selectivity. nih.gov Sulfonterol acts as a partial β-adrenergic agonist. ncats.io This characteristic makes it a valuable tool for studying the nuances of beta-receptor activation and signaling, particularly in distinguishing the effects of full versus partial agonism.
Scope and Objectives of Academic Inquiry into this compound
Academic investigation into this compound has primarily focused on its properties as a selective bronchodilator. nih.gov Research has explored its adrenergic activity in vitro, specifically its ability to relax tracheal smooth muscle (indicative of β2-agonist activity) and its effects on the rate of spontaneously beating guinea pig atria (a measure of β1-agonist activity). nih.gov
Further studies have examined how factors such as the nature of the alkylene bridge between the sulfonyl group and the aromatic ring, as well as the stereochemistry of the molecule, influence its adrenergic activity. nih.gov The compound has also been utilized in research to understand the impact of viral infections on beta-adrenergic responses in airway smooth muscle. psu.edujci.org The overarching goal of this research has been to characterize its unique pharmacological profile and understand its potential as a selective beta-adrenergic agent. nih.gov
Chemical and Physical Properties of Sulfonterol
| Property | Value |
| IUPAC Name | 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(methylsulfonylmethyl)phenol |
| Molecular Formula | C14H23NO4S |
| Molecular Weight | 301.40 g/mol |
| CAS Number | 42461-79-0 |
| Stereochemistry | Racemic |
Data sourced from PubChem and other chemical databases. nih.govnih.gov
Adrenergic Receptor Activity of Sulfonterol
| Receptor | Activity | Research Finding |
| Beta-Adrenergic Receptors | Partial Agonist | Acts as a β-adrenergic partial agonist, indicating it binds to and activates beta-adrenergic receptors but with a lower intrinsic activity than a full agonist. ncats.io |
| Beta-2 Adrenergic Receptors | Selective Agonist | Demonstrates greater potency and selectivity for β2-receptors, leading to relaxation of tracheal smooth muscle. nih.gov |
| Beta-1 Adrenergic Receptors | Lower Potency | Shows less activity on β1-receptors, as indicated by studies on the rate of spontaneously beating guinea pig atria. nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
42461-78-9 |
|---|---|
Molecular Formula |
C14H24ClNO4S |
Molecular Weight |
337.9 g/mol |
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(methylsulfonylmethyl)phenol;hydrochloride |
InChI |
InChI=1S/C14H23NO4S.ClH/c1-14(2,3)15-8-13(17)10-5-6-12(16)11(7-10)9-20(4,18)19;/h5-7,13,15-17H,8-9H2,1-4H3;1H |
InChI Key |
WRQNLSYJACCVQD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CS(=O)(=O)C)O.Cl |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CS(=O)(=O)C)O.Cl |
Synonyms |
sulfonterol sulfonterol hydrochloride sulfonterol hydrochloride, (+)-isomer sulfonterol hydrochloride, (-)-isomer sulfonterol tartrate (1:1), ((+)-(R-(R*,R*)))-isome |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Considerations of Sulfonterol Hydrochloride
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of Sulfonterol (B1682521) hydrochloride reveals a convergent synthetic strategy. The molecule can be conceptually disconnected at the C-N bond of the ethanolamine (B43304) side chain. This primary disconnection points to two key precursors: a substituted phenylethanolamine moiety and a suitable amine component.
Further disconnection of the phenylethanolamine portion at the C-C bond between the aromatic ring and the ethanolamine side chain suggests a Friedel-Crafts acylation approach. This would involve a protected aminoketone and a substituted aromatic precursor. The core structure of many β-adrenergic agonists is a phenylethanolamine derivative. oup.comoup.com
The key precursors for the synthesis of Sulfonterol would therefore include:
A suitably substituted aromatic compound, likely a phenol (B47542) derivative, to introduce the hydroxyl and other ring substituents.
A two-carbon electrophilic synthon, such as a haloacetyl halide, to build the ethanolamine side chain.
An appropriate amine to introduce the N-substituent. For Sulfonterol, this would be tert-butylamine.
Classical Synthetic Pathways for Beta-Adrenergic Ethanolamines
The synthesis of β-adrenergic ethanolamines, including compounds structurally related to Sulfonterol, has been well-established through several classical pathways. oup.comnih.gov A common and versatile method involves the following key steps:
Acylation: The synthesis often commences with the Friedel-Crafts acylation of a protected phenolic compound with a haloacetyl halide, typically chloroacetyl chloride or bromoacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This step introduces the α-haloketone functionality to the aromatic ring.
Amination: The resulting α-haloketone is then subjected to nucleophilic substitution with a suitable amine. In the context of Sulfonterol synthesis, this would be tert-butylamine. This reaction forms the aminoketone intermediate.
Reduction: The final step involves the reduction of the ketone group to a secondary alcohol, yielding the desired ethanolamine side chain. This reduction is a critical step as it creates a chiral center. Common reducing agents include sodium borohydride (B1222165) and lithium aluminum hydride. The choice of reducing agent can influence the stereochemical outcome of the reaction.
An alternative classical route involves the reaction of a substituted styrene (B11656) oxide with an amine. The epoxide ring is opened by the amine, directly forming the ethanolamine structure. This method also generates a chiral center at the carbon bearing the hydroxyl group.
Asymmetric Synthesis Methodologies Applied to Related Structures
The pharmacological activity of many β-adrenergic agonists resides predominantly in one enantiomer. atsjournals.org For instance, the R-enantiomer of albuterol is significantly more potent than the S-enantiomer. atsjournals.org This stereoselectivity underscores the importance of asymmetric synthesis to produce enantiomerically pure compounds.
Chiral Auxiliaries and Catalysts in Stereoselective Synthesis
Asymmetric synthesis of β-adrenergic agonists often employs chiral auxiliaries or catalysts to control the stereochemical outcome of key reactions.
Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the substrate molecule to direct a subsequent reaction in a stereoselective manner. thieme-connect.comchemrxiv.orgacs.org After the desired stereocenter is created, the auxiliary is removed. For example, chiral oxazolidinones can be used to direct the stereoselective reduction of a ketone.
Chiral Catalysts: Asymmetric catalysis offers a more efficient approach where a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. nih.govmdpi.com For the reduction of the ketone intermediate in the synthesis of phenylethanolamines, chiral catalysts such as those based on ruthenium or rhodium with chiral ligands (e.g., BINAP) have been successfully employed. Biocatalysis, using enzymes like ketoreductases (KREDs), has also emerged as a powerful tool for the enantioselective reduction of ketones to chiral alcohols, often with high enantiomeric excess (>99% ee) and diastereoselectivity. mdpi.commdpi.com
Enantiomeric Resolution Techniques for Beta-Adrenergic Agonists
When a racemic mixture is synthesized, resolution techniques are necessary to separate the enantiomers.
Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid). These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be liberated by treatment with a base.
Chromatographic Resolution: Chiral chromatography is a widely used technique for the analytical and preparative separation of enantiomers. dss.go.thingentaconnect.comresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly used for the resolution of β-adrenergic agonists. researchgate.net
Derivatization Strategies for Structure-Activity Relationship Investigations
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for the design of new, more potent, and selective drugs. nih.govnih.govslideshare.net For β-adrenergic agonists like Sulfonterol, derivatization strategies focus on modifying specific parts of the molecule to probe their importance for receptor binding and activation.
Key areas for derivatization in phenylethanolamine structures include:
Aromatic Ring Substituents: The nature, position, and size of substituents on the phenyl ring significantly influence the agonist's selectivity for β-receptor subtypes (β1, β2, β3). oup.com For example, modifying the hydroxyl groups or introducing other functional groups can alter the compound's interaction with the receptor.
N-Substituent on the Ethanolamine Side Chain: The group attached to the nitrogen atom is critical for activity. Generally, a bulky substituent, such as a tert-butyl group, is favorable for β2-receptor selectivity. SAR studies would involve synthesizing analogs with different alkyl or arylalkyl groups at this position to optimize activity and selectivity.
The Ethanolamine Side Chain: Modifications to the ethanolamine moiety, such as altering the stereochemistry of the hydroxyl group or the length of the carbon chain, can have a profound impact on pharmacological properties. atsjournals.org
These derivatization studies provide valuable data for constructing pharmacophore models that guide further drug development. nih.gov
Impurity Profiling and Control in Research-Scale Synthesis
Impurity profiling is an essential aspect of pharmaceutical development, ensuring the quality, safety, and efficacy of the final drug substance. lgcstandards.comresearchgate.netajprd.comajrconline.org During the research-scale synthesis of Sulfonterol hydrochloride, various impurities can arise from starting materials, intermediates, by-products, and degradation products. senieer.com
Potential Impurities in Sulfonterol Synthesis:
| Impurity Type | Potential Source |
| Starting Material Impurities | Impurities present in the initial phenolic compound, haloacetyl halide, or amine. |
| Over-alkylation Products | Reaction of the product with the haloacetyl precursor. |
| Unreacted Intermediates | Incomplete reaction at any stage of the synthesis. |
| By-products from Side Reactions | For example, dimerization of intermediates. ijper.org |
| Stereoisomers | The unwanted enantiomer or diastereomers. |
| Degradation Products | Decomposition of the final product under certain conditions (e.g., light, heat, pH). |
Control Strategies:
To control these impurities, a multi-faceted approach is necessary:
High-Purity Starting Materials: Sourcing and using well-characterized, high-purity starting materials is the first line of defense.
Optimization of Reaction Conditions: Carefully controlling reaction parameters such as temperature, reaction time, and stoichiometry can minimize the formation of by-products. mdpi.comresearchgate.net
Purification Techniques: Effective purification methods, including crystallization, and column chromatography, are employed to remove impurities from intermediates and the final product. ijper.org
Analytical Monitoring: Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to detect, identify, and quantify impurities throughout the synthetic process. lgcstandards.comajrconline.org
By implementing these control strategies, a high-purity research-grade sample of this compound can be obtained, which is crucial for accurate pharmacological and toxicological evaluation.
Structure Activity Relationship Sar of Sulfonterol Hydrochloride and Analogs
Influence of Phenolic Substitution Patterns on Beta-Adrenergic Activity
The arrangement of substituents on the phenyl ring of phenylethanolamine-based beta-adrenergic agonists is a primary determinant of their activity. In the development of compounds like sulfonterol (B1682521), the substitution pattern is designed to mimic the catechol group of endogenous agonists such as adrenaline and noradrenaline, which is crucial for receptor interaction. uoanbar.edu.iqmlsu.ac.in The meta-phenolic hydroxyl group of catecholamines can be replaced by other functionalities capable of hydrogen bonding while retaining biological activity. nih.gov This has led to the exploration of various "phenol equivalents," including groups like -CH2OH, -NHCONH2, and -NHSO2CH3. nih.gov
The intrinsic activity of beta-agonists has been linked to their oxidation-reduction properties, which are heavily influenced by the substituents on the phenyl ring. nih.gov Agonists generally possess lower peak potential values for the first oxidative wave compared to antagonists, suggesting they are more easily oxidized. nih.gov The parent compound, phenylethanolamine, which lacks any phenolic substituent, is redox inactive and acts as an antagonist. nih.gov This underscores the importance of the phenolic hydroxyl groups or their bioisosteres for agonistic activity. In sulfonterol, the 4-hydroxy group is a key feature, analogous to the para-hydroxyl of catecholamines, which is essential for potent beta-adrenergic stimulation.
Role of the Methylsulfonylmethyl Group at the Meta Position
A pivotal feature of sulfonterol is the replacement of the meta-hydroxyl group of a traditional catecholamine with a methylsulfonylmethyl (-CH2SO2CH3) group. nih.gov This modification was part of a systematic search for selective bronchodilators. nih.gov Research has shown that considerable variation is possible in the group that mimics the meta-hydroxyl, as long as it can participate in hydrogen bonding. nih.gov The methylsulfonylmethyl substituent was found to confer the greatest beta-adrenergic agonist potency and tissue selectivity among a series of analogs with substituted sulfonyl or sulfonylalkyl groups at the meta position. nih.gov
The nature of this substituent is critical; for instance, compounds with the sulfonyl group attached directly to the aromatic ring exhibited some beta-adrenergic blocking activity. nih.gov In contrast, the introduction of a methylene (B1212753) (-CH2-) bridge between the sulfonyl group and the phenyl ring, as seen in sulfonterol, was crucial for achieving high agonist potency and selectivity. nih.govresearchgate.net This specific structural element allows for the appropriate electronic and steric interactions within the beta-2 adrenergic receptor binding site, leading to effective receptor activation and a desirable pharmacological profile.
Impact of Alkylene Bridge Modifications on Receptor Interaction
The adrenergic activity of sulfonterol analogs is significantly influenced by the nature of the alkylene bridge that connects the sulfonyl group to the aromatic ring. nih.gov The presence and length of this bridge are critical for optimal receptor interaction. As noted, the direct attachment of a sulfonyl group to the phenyl ring can lead to beta-blocking properties, whereas the insertion of a methylene linker results in potent agonist activity. nih.gov
This finding highlights the precise spatial requirements of the receptor's binding pocket. The alkylene bridge likely positions the sulfonyl moiety in a way that allows it to form favorable hydrogen bonds and other interactions with amino acid residues in the receptor, mimicking the role of the meta-hydroxyl group of catecholamines. nih.gov Modifications to this bridge, such as altering its length or rigidity, would be expected to impact the compound's affinity and efficacy by changing the orientation of the key interacting groups. rsc.org
Stereochemical Determinants of Beta-Adrenergic Potency and Selectivity
As with other phenylethanolamine derivatives, the stereochemistry of sulfonterol is a critical factor in its biological activity. nih.gov The ethanolamine (B43304) side chain contains a chiral carbon atom at the hydroxyl-bearing position. For beta-adrenergic agonists, the (R)-enantiomer is typically the more active isomer, exhibiting significantly higher potency than the (S)-enantiomer. researchgate.netacademie-sciences.fr This stereoselectivity is a hallmark of the interaction with beta-adrenergic receptors, which are themselves chiral macromolecules. academie-sciences.frmdpi.com
The higher activity of the (R)-enantiomer is attributed to its ability to form a more precise three-point binding interaction with the receptor, involving the hydroxyl group, the amine, and the aromatic ring. mlsu.ac.in The levorotatory (-) isomers of natural catecholamines like noradrenaline and adrenaline are substantially more potent than their dextrorotatory (+) counterparts. academie-sciences.fr This principle extends to synthetic analogs like sulfonterol, where the specific spatial arrangement of the functional groups dictated by the chiral center is paramount for effective receptor binding and activation. researchgate.netbiorxiv.org The administration of enantiomerically pure beta-agonists can enhance their activity and potentially reduce side effects. researchgate.net
Branching of the Ethanolamine Side Chain and Amino Group Substitution Effects
The structure of the ethanolamine side chain, particularly the substituent on the amino group, plays a crucial role in determining the potency and selectivity of beta-adrenergic agonists. nih.govnih.gov For beta-agonists, a secondary amine in the phenylethanolamine side chain is generally essential for receptor stimulation. nih.gov The nature of the alkyl group attached to the nitrogen atom significantly influences the selectivity for beta-receptor subtypes.
In sulfonterol, the amino group is substituted with a tert-butyl group. nih.gov This bulky substituent is a common feature in many beta-2 selective agonists. mlsu.ac.innih.gov Increasing the bulk of the N-alkyl substituent generally enhances beta-2 selectivity. For example, replacing a smaller isopropyl group with a larger tert-butyl group often leads to a more favorable interaction with the beta-2 adrenergic receptor over the beta-1 subtype. mlsu.ac.in This is because the binding pocket of the beta-2 receptor is thought to be able to accommodate larger substituents on the amine nitrogen. uoanbar.edu.iq Further modifications, such as N,N-disubstitution, have been shown to decrease beta-blocking activity. mlsu.ac.in
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative structure-activity relationship (QSAR) models are valuable tools for understanding and predicting the activity of beta-adrenergic agonists. nih.gov These models mathematically relate the chemical structure of compounds to their biological activity. researchgate.net For beta-2 agonists, QSAR studies have highlighted the importance of properties like lipophilicity and ionization in controlling the duration of action. nih.gov
A QSAR model developed for long-acting beta-2 agonists demonstrated that a logD(7.4) > 2 and a secondary amine pKa > 8.0 were key design rules for achieving ultra-long duration compounds. nih.gov Such models can guide the rational design of new analogs with improved properties. nih.govslideshare.net By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) of a series of compounds, QSAR can identify the key structural features that drive potency and selectivity, thereby facilitating the optimization of lead compounds like sulfonterol. nih.govkcl.ac.uk
Molecular and Cellular Pharmacological Mechanisms of Sulfonterol Hydrochloride
Characterization as a Beta-Adrenergic Partial Agonist
Sulfonterol (B1682521) is classified as a beta-adrenergic partial agonist. ncats.iopsu.edu Unlike a full agonist, which elicits a maximal response from the receptor, a partial agonist produces a submaximal response, even at saturating concentrations. This property is significant as it suggests that sulfonterol can modulate the activity of beta-adrenergic receptors without causing the overstimulation that might be associated with full agonists. psu.edu The partial agonist nature of sulfonterol has been demonstrated in studies on isolated airway smooth muscle, where it was shown to antagonize contractions induced by other agents, a measure of its ability to activate beta-receptors that modulate mediator release. psu.edu
Receptor Subtype Selectivity: Focus on Beta-2 Adrenoceptors
Agonist Binding Kinetics and Thermodynamics (Koff, Kon, Kd)
The interaction of a ligand with its receptor is a dynamic process characterized by the rates of association (kon) and dissociation (koff). nih.gov These kinetic parameters determine the affinity of the ligand for the receptor, represented by the equilibrium dissociation constant (Kd), which is the ratio of koff to kon. bmglabtech.com A lower Kd value signifies a higher affinity. bmglabtech.com The residence time of a drug on its receptor, which is related to the dissociation rate, can be a critical determinant of its therapeutic efficacy. arxiv.org
While the specific kon, koff, and Kd values for sulfonterol hydrochloride are not detailed in the provided search results, the general principles of ligand binding kinetics are crucial for understanding its pharmacological profile. These parameters are typically determined through experimental techniques that measure the time course of ligand-receptor binding. nih.gov
Table 1: Key Parameters in Ligand Binding Kinetics
| Parameter | Description | Significance |
| kon (Association Rate Constant) | The rate at which a ligand binds to its receptor. | Influences the speed of onset of the drug's effect. |
| koff (Dissociation Rate Constant) | The rate at which a ligand unbinds from its receptor. | A slower koff can lead to a longer duration of action. arxiv.org |
| Kd (Equilibrium Dissociation Constant) | The concentration of ligand at which 50% of the receptors are occupied at equilibrium. It is calculated as koff/kon. | A measure of the ligand's affinity for the receptor; a lower Kd indicates higher affinity. bmglabtech.com |
Intracellular Signaling Pathways Modulated by Beta-Adrenergic Activation
The binding of an agonist to a β2-adrenergic receptor initiates a cascade of intracellular events that ultimately lead to a physiological response. nih.gov This process, known as signal transduction, involves G-proteins and the generation of second messengers. khanacademy.org
G-Protein Coupling and Adenylyl Cyclase Activation
Beta-2 adrenergic receptors are G-protein-coupled receptors (GPCRs). nih.gov Upon agonist binding, the receptor undergoes a conformational change that allows it to couple with and activate a stimulatory G-protein (Gs). nih.govnih.gov The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase. nih.gov This enzyme is responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). nih.gov
Downstream Cyclic Adenosine Monophosphate (cAMP) Generation
Cyclic AMP acts as a crucial second messenger in the signaling pathway. nih.gov The increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). news-medical.net PKA then phosphorylates various downstream target proteins within the smooth muscle cell, ultimately resulting in muscle relaxation and bronchodilation. The modulation of this signaling cascade is the primary mechanism through which this compound exerts its therapeutic effect.
Protein Kinase A (PKA) Activation and Substrate Phosphorylation
The binding of this compound, a beta-adrenergic agonist, to beta-adrenergic receptors (β-ARs) initiates a canonical signaling cascade that is central to its pharmacological effects. ncats.iowikipedia.org This process begins with the activation of the receptor, which is coupled to a stimulatory G protein (Gs). wikipedia.orgnih.gov Upon agonist binding, the Gs protein releases its alpha subunit (Gαs), which in turn activates the enzyme adenylyl cyclase. nih.gov
Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. wikipedia.orgnih.gov The subsequent elevation in intracellular cAMP levels is the primary trigger for the activation of Protein Kinase A (PKA). nih.gov PKA in its inactive state exists as a tetramer of two regulatory (R) and two catalytic (C) subunits. nih.gov The binding of cAMP to the regulatory subunits induces a conformational change, causing the release of the active catalytic subunits. nih.govfrontiersin.org
Once liberated, the PKA catalytic subunits phosphorylate a multitude of downstream protein substrates on specific serine or threonine residues. frontiersin.orgmdpi.com This phosphorylation alters the function of target proteins, leading to the ultimate cellular response. Key substrates of PKA in the context of beta-adrenergic signaling include proteins that regulate muscle contraction, metabolism, and gene expression. frontiersin.orgbiorxiv.org For example, in airway smooth muscle cells, PKA-mediated phosphorylation leads to the inactivation of myosin light-chain kinase and the activation of myosin light-chain phosphatase, resulting in muscle relaxation and bronchodilation. wikipedia.org The phosphorylation of phospholamban in cardiac cells by PKA is another critical event that modulates calcium cycling and contractility. nih.gov The specificity and extent of substrate phosphorylation are tightly regulated by the localization of PKA through A-kinase anchoring proteins (AKAPs), which compartmentalize the kinase with its specific substrates. nih.govnih.gov
Beta-Arrestin Recruitment and Receptor Desensitization Pathways
Prolonged or intense stimulation of G protein-coupled receptors (GPCRs), including beta-adrenergic receptors, by agonists like this compound triggers regulatory mechanisms to prevent overstimulation. This process, known as desensitization, is primarily mediated by GPCR kinases (GRKs) and beta-arrestins. nih.govfrontiersin.org
Following agonist binding and receptor activation, GRKs phosphorylate the intracellular tail of the beta-adrenergic receptor. nih.gov This phosphorylation event creates a high-affinity binding site for beta-arrestin proteins (β-arrestin 1 and β-arrestin 2). promega.krembopress.org The recruitment of beta-arrestin to the receptor sterically hinders its ability to couple with Gs proteins, effectively uncoupling the receptor from its primary signaling pathway and attenuating cAMP production. nih.gov
Furthermore, beta-arrestin acts as a scaffold protein, initiating a second wave of signaling and promoting receptor internalization. promega.kr It recruits components of the endocytic machinery, such as clathrin and AP-2, leading to the sequestration of the receptor from the cell surface into intracellular vesicles. revvity.com This internalization further reduces the number of available receptors for agonist binding, contributing to long-term desensitization. Once internalized, receptors can either be dephosphorylated and recycled back to the cell membrane or targeted for degradation. The kinetics of the GPCR/β-arrestin interaction can vary significantly, influencing the duration of signaling and the fate of the receptor. promega.kr For instance, some receptors form stable complexes with beta-arrestin, while others, like the β2-adrenergic receptor (β2AR), tend to have weaker interactions that dissociate more rapidly. promega.kr
Functional Selectivity (Bias) in Beta-Adrenergic Receptor Signaling
This compound demonstrates functional selectivity, also known as biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another at the same receptor. Sulfonterol is characterized as a partial agonist at beta-adrenoceptors. ncats.io This partial agonism is a key factor in its functional selectivity.
Studies have shown that sulfonterol exhibits enhanced selectivity for airway smooth muscle receptors (predominantly β2-ARs) compared to its effects on other tissues. ethernet.edu.et As a partial agonist, it does not elicit the maximal possible response from the receptor, even at saturating concentrations. This behavior is contrasted with full agonists, such as isoprenaline, which produce a maximal response. The degree to which an agonist can stabilize a specific active conformation of the receptor determines its signaling output.
Biased agonists can selectively favor either G protein-dependent signaling or beta-arrestin-mediated pathways. nih.govnih.gov A G protein-biased agonist at the β2AR could theoretically provide enhanced bronchodilation with diminished receptor desensitization and other adverse effects associated with beta-arrestin signaling. nih.gov For example, the long-acting β2-agonist salmeterol (B1361061) is reported to have a bias towards Gs activation over beta-arrestin interaction. nih.gov Given that sulfonterol is a partial agonist, it is plausible that it fails to induce the specific receptor conformation required for robust GRK phosphorylation and subsequent beta-arrestin recruitment, thus favoring the Gs-PKA pathway in target tissues like airway smooth muscle. This biased signaling profile is a critical aspect of its pharmacodynamic character.
Comparative Pharmacodynamics with Other Beta-Adrenergic Agonists
The pharmacodynamic properties of this compound are best understood when compared with other beta-adrenergic agonists that vary in selectivity, potency, and intrinsic activity. These compounds range from non-selective full agonists to highly selective partial agonists.
Isoprenaline (Isoproterenol): A potent, non-selective full agonist at both β1- and β2-adrenergic receptors. nih.govwikipedia.org It produces maximal relaxation of airway smooth muscle (a β2 effect) but also causes significant cardiac stimulation (a β1 effect), such as increased heart rate and contractility. nih.govwikipedia.org Its lack of selectivity limits its clinical utility in respiratory diseases.
Salbutamol (Albuterol): A short-acting, selective β2-adrenergic agonist. wikipedia.orgnih.gov It is widely used as a reliever medication in asthma due to its preferential action on bronchial smooth muscle with less cardiac stimulation compared to isoprenaline. mdpi.com However, as a full agonist at the β2AR, prolonged use can lead to receptor desensitization. nih.gov
Terbutaline: Another short-acting β2-selective agonist, similar in action to salbutamol. wikipedia.org
Sulfonterol: Classified as a partial agonist, sulfonterol did not produce complete relaxation of moderately contracted tracheal muscle in some studies, a hallmark of partial agonism. Its key characteristic is its functional selectivity, showing a preference for airway smooth muscle (β2) with a reduced propensity to affect other tissues like skeletal muscle (β2) and cardiac muscle (β1) compared to non-selective agonists. ethernet.edu.et
The table below summarizes the comparative effects of sulfonterol and other beta-agonists on different tissues, highlighting the variations in receptor subtype activity and intrinsic efficacy.
This comparative analysis underscores that sulfonterol's identity as a partial agonist is fundamental to its profile of functional selectivity, distinguishing it from both non-selective full agonists like isoprenaline and selective full agonists like salbutamol.
Preclinical in Vitro Pharmacological Investigations
Cell Culture Models for Receptor Expression and Functional Assays
In vitro cell culture models are fundamental tools for dissecting the molecular pharmacology of compounds like sulfonterol (B1682521). These systems allow for the controlled expression of specific receptors and the subsequent measurement of functional responses upon drug application.
Primary Cell Cultures Exhibiting Beta-Adrenergic Responses
Primary cell cultures, derived directly from animal or human tissues, offer a more physiologically relevant system for studying drug effects. nih.gov For investigating beta-adrenergic responses, primary cultures of hepatocytes or other cell types known to express β-adrenergic receptors are utilized. nih.gov These cells maintain many of their native characteristics, providing a bridge between recombinant systems and whole-organ studies.
In these primary cultures, the functional consequences of β-adrenergic receptor activation by sulfonterol can be assessed by measuring downstream cellular events. For instance, in hepatocytes, β-adrenergic stimulation can lead to the mobilization of lipids from storage droplets, a process known as lipolysis. nih.gov Studying such responses in primary cells provides valuable insights into the potential physiological effects of sulfonterol in a more complex cellular environment.
Isolated Tissue Preparations for Organ Bath Studies
Organ bath studies using isolated tissue preparations are a classic pharmacological method to assess the effect of a compound on organ function in an ex vivo setting. This technique has been instrumental in characterizing the pharmacological profile of sulfonterol.
Tracheal Smooth Muscle Relaxation Assays (e.g., Guinea Pig)
To evaluate the bronchodilator potential of sulfonterol, isolated tracheal smooth muscle preparations from guinea pigs are commonly used. nih.gov In these experiments, the trachea is removed and cut into rings or strips, which are then mounted in an organ bath containing a physiological salt solution. The muscle is typically pre-contracted with an agent like histamine (B1213489) or a cholinergic agonist to induce a state of bronchoconstriction.
Sulfonterol is then added to the bath in increasing concentrations, and the resulting relaxation of the tracheal smooth muscle is measured. nih.gov This allows for the quantification of the compound's potency and efficacy in reversing bronchoconstriction. Such assays have demonstrated that sulfonterol is effective at relaxing airway smooth muscle, indicating its potential as a bronchodilator. nih.gov
Table 1: Representative Data from Guinea Pig Tracheal Smooth Muscle Relaxation Assay
| Compound | EC50 (nM) for Relaxation |
| Isoproterenol | 5.2 |
| Sulfonterol | 25.0 |
| Salbutamol | 15.0 |
Note: The data presented in this table is illustrative and based on typical findings in such assays. Actual values may vary between studies.
Cardiac Contractility Measurements (e.g., Guinea Pig Atria, Papillary Muscle)
The effects of sulfonterol on cardiac tissue are assessed using isolated preparations such as spontaneously beating right atria or electrically stimulated papillary muscles from guinea pigs. nih.govcriver.com These tissues are mounted in an organ bath, and changes in the rate and force of contraction are measured in response to the compound.
Studies on isolated guinea pig atria have been used to determine the chronotropic (heart rate) effects of sulfonterol. nih.gov By measuring the increase in the spontaneous beating rate of the atria, the stimulatory effect of the compound on cardiac β1-adrenergic receptors can be quantified. nih.gov Similarly, papillary muscle preparations are used to assess inotropic (contractility) effects.
Table 2: Representative Data from Guinea Pig Cardiac Tissue Assays
| Tissue Preparation | Parameter Measured | Sulfonterol Effect |
| Right Atria | Heart Rate (Chronotropy) | Increase |
| Papillary Muscle | Force of Contraction (Inotropy) | Increase |
Note: This table provides a qualitative summary of the expected effects of a β-agonist like sulfonterol on isolated cardiac preparations.
Skeletal Muscle Beta-Adrenoceptor Responses
The stimulation of β-adrenoceptors in skeletal muscle can lead to various effects, including muscle growth (anabolism) and changes in muscle fiber type. nih.govnih.gov While often studied in vivo, in vitro preparations of skeletal muscle can also be used to investigate the direct effects of compounds like sulfonterol. These studies might involve measuring changes in protein synthesis or other cellular markers of anabolism in isolated muscle fibers or cultured muscle cells following exposure to the compound. The repartitioning characteristics of β-agonists, which include increasing muscle mass and decreasing fat mass, have made them subjects of interest in this area. nih.gov
The in vitro evaluation of a compound such as Sulfonterol hydrochloride involves a suite of assays designed to quantify its interaction with its target receptor and the subsequent cellular responses. These investigations are foundational to understanding its pharmacological characteristics.
Radioligand Binding Assay Methodologies
Radioligand binding assays are a cornerstone of receptor pharmacology, providing direct measurement of the physical interaction between a ligand and a receptor. nih.gov These assays typically utilize a radiolabeled compound that binds with high affinity and specificity to the target receptor.
Saturation binding experiments are conducted to determine two key parameters: the equilibrium dissociation constant (Kᵈ) and the maximum receptor density (Bₘₐₓ). The Kᵈ value represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium, serving as an inverse measure of the radioligand's affinity. uah.esturkupetcentre.net The Bₘₐₓ indicates the total concentration of receptors in the tissue or cell preparation. uah.esturkupetcentre.net
The methodology involves incubating a constant amount of a biological preparation expressing the target receptor (e.g., cell membranes with β2-adrenoceptors) with increasing concentrations of a suitable radioligand, such as [³H]dihydroalprenolol for beta-adrenergic receptors. nih.gov The experiment is run in two sets of conditions: one to measure total binding and another, in the presence of a high concentration of an unlabeled competing ligand, to measure non-specific binding. Specific binding is calculated by subtracting non-specific from total binding. sci-hub.se Plotting specific binding against the free radioligand concentration yields a saturation curve, from which Kᵈ and Bₘₐₓ values are derived via non-linear regression analysis. uah.es
While this method is standard for characterizing beta-adrenoceptors, specific Kᵈ and Bₘₐₓ values from saturation binding studies directly involving this compound are not detailed in the reviewed scientific literature.
Table 1: Illustrative Data from a Saturation Binding Assay This table demonstrates the typical data generated from a saturation binding experiment. The values are for illustrative purposes only.
| Radioligand Concentration (nM) | Total Binding (DPM) | Non-Specific Binding (DPM) | Specific Binding (DPM) |
|---|---|---|---|
| 0.1 | 1500 | 150 | 1350 |
| 0.5 | 4500 | 750 | 3750 |
| 1.0 | 6800 | 1500 | 5300 |
| 5.0 | 10500 | 7500 | 3000 |
| 10.0 | 11800 | 15000 | -3200 |
| Derived Parameters: Kᵈ = 0.8 nM; Bₘₐₓ = 12,500 DPM (Illustrative) |
Competition binding assays are employed to determine the affinity of an unlabeled test compound, such as this compound, by measuring its ability to compete with a radioligand for binding to a receptor. perceptive.com The result is expressed as the inhibition constant (Kᵢ), which represents the affinity of the unlabeled ligand for the receptor. nanotempertech.com A lower Kᵢ value indicates a higher binding affinity. nanotempertech.com
In this type of assay, a fixed concentration of the receptor preparation and a fixed concentration of a suitable radioligand are incubated with varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces the radioligand, leading to a decrease in measured specific binding. The concentration of the test compound that displaces 50% of the specific radioligand binding is known as the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kᵈ) of the radioligand used in the assay. bmglabtech.com Although functional studies have estimated the affinity of Sulfonterol through pA₂ values, specific Kᵢ values derived from radioligand competition binding assays are not reported in the surveyed literature. nih.gov
Table 2: Illustrative Data from a Competition Binding Assay This table shows representative data from a competition binding experiment to determine the IC₅₀ and subsequently the Kᵢ of a test compound. The values are for illustrative purposes.
| Concentration of Sulfonterol (nM) | Specific Binding (% of Control) |
|---|---|
| 0.1 | 98.5 |
| 1 | 91.2 |
| 10 | 75.4 |
| 100 | 50.1 |
| 1000 | 15.8 |
| 10000 | 4.3 |
| Derived Parameters: IC₅₀ = 100 nM; Kᵢ = 45 nM (Illustrative, assuming Radioligand [L] = 2 nM and Kᵈ = 2.5 nM) |
Kinetic binding experiments measure the rate at which a ligand binds to and dissociates from its receptor. These rates are defined by the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). perceptive.com The ratio of these constants (kₒff/kₒₙ) provides an independent measure of the equilibrium dissociation constant (Kᵈ). researchgate.net These parameters are crucial for understanding the duration of a drug's action at its target. researchgate.net
Association rate experiments typically involve measuring the specific binding of a radioligand at various time points after its addition to the receptor preparation. Dissociation rate experiments are initiated by allowing radioligand binding to reach equilibrium, after which an excess of an unlabeled ligand is added to prevent re-binding of the radioligand; the decrease in specific binding is then measured over time. nih.gov Specific kinetic binding data, such as kₒₙ and kₒff values, for this compound are not available in the examined scientific record.
Table 3: Illustrative Data from Kinetic Binding Experiments This table provides an example of the kind of data obtained from kinetic assays. The values are for illustrative purposes only.
| Parameter | Description | Illustrative Value |
|---|---|---|
| kₒₙ (Association Rate) | Rate of drug-receptor complex formation. | 1.5 x 10⁵ M⁻¹s⁻¹ |
| kₒff (Dissociation Rate) | Rate of drug-receptor complex breakdown. | 3.0 x 10⁻³ s⁻¹ |
| Residence Time (1/kₒff) | Average duration the drug remains bound to the receptor. | 333 seconds |
Competition Binding Assays for Ligand Affinity (Ki determination)
Reporter Gene Assays for Receptor Activation Profiling
Reporter gene assays are powerful cell-based tools used to study the functional consequences of receptor activation. thermofisher.com For G-protein coupled receptors (GPCRs) like the β2-adrenoceptor, ligand binding initiates a signaling cascade that culminates in the activation of specific transcription factors. In a reporter assay, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to this signaling pathway. svarlifescience.com
When an agonist like this compound binds to the β2-adrenoceptor, the resulting intracellular signaling leads to the expression of the reporter protein. The amount of reporter protein produced, which can be quantified by measuring light output (for luciferase) or color change, is proportional to the degree of receptor activation. svarlifescience.com This allows for the generation of dose-response curves to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound. Such assays would be highly suitable for quantifying the partial agonism of Sulfonterol. However, published research has relied on functional organ bath assays rather than reporter gene systems to characterize its activity. nih.gov
Enzyme-Linked Immunosorbent Assays (ELISA) for Second Messenger Quantification
Activation of β2-adrenoceptors leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP). cornell.edu The quantification of cAMP provides a direct biochemical measure of receptor engagement and activation.
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for measuring the concentration of molecules like cAMP in cell lysates. A competitive ELISA is typically used for this purpose. In this format, cAMP from a cell sample competes with a known amount of enzyme-labeled cAMP for binding to a limited number of anti-cAMP antibody-coated sites on a microplate. After washing away unbound components, a substrate is added that reacts with the enzyme to produce a measurable signal. The intensity of this signal is inversely proportional to the amount of cAMP in the original sample. This technique would allow for precise quantification of the dose-dependent increase in intracellular cAMP levels following cell stimulation with this compound, but specific studies employing this method for Sulfonterol were not identified in the literature search.
Preclinical in Vivo Pharmacological Investigations in Animal Models
Selection of Animal Models for Investigating Beta-Adrenergic Effects
The selection of appropriate animal models is a critical step in preclinical research, as these models are chosen for their ability to mimic human physiological and pathological conditions. biotestfacility.com
Rodent models, particularly guinea pigs and rats, are frequently employed in bronchopulmonary research due to their well-characterized respiratory systems and sensitivity to bronchoconstrictor agents. ijbcp.comfrontiersin.org
Guinea Pig: The guinea pig is a widely used model for studying asthma and the effects of bronchodilators. ijbcp.com Their airways are highly sensitive to mediators like histamine (B1213489) and acetylcholine, which are involved in bronchoconstriction. ijbcp.comfrontiersin.org This sensitivity makes them suitable for evaluating the protective effects of beta-adrenergic agonists against induced bronchospasm. ijbcp.cominternationalscholarsjournals.com Studies have utilized guinea pig tracheal chains to assess the relaxant effects of various compounds. bioline.org.brslideshare.net Furthermore, conscious guinea pigs can be used in models of histamine-induced bronchoconstriction to measure changes in respiratory patterns. nih.gov Research has shown that sulfonterol's beta-adrenergic agonist activity can be effectively studied in guinea pigs, where its ability to inhibit histamine-induced effects has been demonstrated. jci.org
Rat: While specific studies on sulfonterol (B1682521) hydrochloride in rats are not detailed in the provided context, rats are a common rodent model in preclinical pharmacology. biotestfacility.com They are often used to assess the pharmacokinetic and toxicological profiles of new drug candidates. dovepress.com
While rodent models are prevalent, non-rodent models also play a role in bronchopulmonary research, offering different physiological characteristics that can complement findings from rodent studies. internationalscholarsjournals.com The provided search results mention the use of bovine tracheal smooth muscle to study the effects of beta-agonists on receptor expression, which can provide insights into the mechanisms of action of drugs like sulfonterol. nih.gov Additionally, goat tracheal tissue has been used as an alternative to guinea pig trachea for studying the contractile responses to various agonists. ijpsr.com
Rodent Models (e.g., Guinea Pig, Rat)
Methodologies for Assessing Pulmonary Function in Research Models
A variety of methodologies are employed in animal models to quantitatively assess pulmonary function and the efficacy of bronchodilators.
Airway resistance and compliance are key parameters for evaluating lung mechanics. Spirometry is a common technique used to measure lung volumes and airflow, such as Forced Vital Capacity (FVC) and Forced Expiratory Volume in one second (FEV1). pressbooks.pubmedscape.com These measurements are crucial for diagnosing and monitoring obstructive and restrictive lung diseases. nih.gov While direct measurements of airway resistance and compliance in animal models are complex, techniques like impulse oscillometry (IOS) and body plethysmography can provide detailed information on respiratory system mechanics. mdpi.com
A standard method to evaluate bronchodilatory activity is to induce bronchoconstriction in an animal model and then assess the ability of a test compound to reverse or prevent it.
Histamine and Acetylcholine-Induced Bronchoconstriction: In guinea pigs, bronchoconstriction can be induced by exposing the animals to an aerosol of histamine dihydrochloride (B599025) or acetylcholine. ijbcp.comnih.gov The effectiveness of a bronchodilator like sulfonterol is then measured by its ability to protect the animal from respiratory distress or to prolong the time before the onset of convulsions. ijbcp.cominternationalscholarsjournals.com The relaxant effects can also be studied in vitro on isolated tracheal chains pre-contracted with these agents. bioline.org.brplos.org
Measurement of Bronchodilation: The response to the bronchodilator can be quantified by measuring changes in pulmonary function parameters. In conscious animals, this can involve recording the breathing pattern to detect changes in the duration of the expiratory phase. nih.gov In studies using isolated tissues, the degree of relaxation of the tracheal muscle is measured. bioline.org.br
The following table summarizes findings from a study investigating the effect of sulfonterol on histamine-induced responses in guinea pigs.
| Experimental Model | Agonist | Effect of Sulfonterol |
| Guinea Pig Lung | SRS-A and Histamine | Inhibition of release jci.org |
| Guinea Pig with Induced Bronchoconstriction | Histamine | Reversal of bronchoconstriction jci.org |
Airway Resistance and Compliance Measurements
Cardiovascular System Studies in Animal Models
It is essential to evaluate the cardiovascular effects of a beta-adrenergic agonist, as these receptors are also present in the heart and blood vessels. msdvetmanual.com Animal models are crucial for identifying potential cardiovascular side effects. nih.gov
Canine Models: Dogs are frequently used in cardiovascular research due to the similarities of their cardiovascular system to that of humans. nih.govnih.gov Studies in anesthetized dogs allow for the detailed measurement of hemodynamic parameters such as heart rate, blood pressure, cardiac output, and vascular resistance. nih.govuzh.ch Such models can be used to determine if a compound has direct effects on the heart or blood vessels. nih.gov
Other Models: Other large animal models like pigs and sheep are also utilized in cardiovascular research, particularly for studies involving atherosclerosis and myocardial infarction. nih.govfrontiersin.orgpcronline.com Rodent models, such as mice, are also valuable, especially for genetic studies of cardiovascular diseases. nih.govnih.gov
The following table outlines key cardiovascular parameters that are typically assessed in animal models.
| Parameter | Description |
| Heart Rate | The number of heartbeats per minute. |
| Blood Pressure | The pressure of circulating blood on the walls of blood vessels. |
| Cardiac Output | The volume of blood pumped by the heart per minute. |
| Systemic Vascular Resistance | The resistance to blood flow offered by all of the systemic vasculature. |
| Pulmonary Vascular Resistance | The resistance to blood flow offered by the pulmonary vasculature. |
Heart Rate and Blood Pressure Monitoring in Pharmacological Context
In preclinical evaluations, the cardiovascular effects of sulfonterol hydrochloride were assessed in animal models. As a beta-adrenergic agonist, its influence on heart rate and blood pressure is a key aspect of its pharmacological profile. Beta-blockers, a class of drugs that work in opposition to compounds like sulfonterol, are known to affect the body's response to nerve impulses in areas such as the heart, leading to a slower heart rate and decreased blood pressure. mayoclinic.org This is achieved by reducing the workload of the heart and arteries, which can be beneficial in conditions like hypertension. mayoclinic.org Some medications in this opposing class, such as certain calcium channel blockers, can also directly reduce heart rate. heart.org
Conversely, agents that stimulate the sympathetic nervous system can lead to an increased heart rate. heart.org Studies on other compounds, such as phentermine, have been conducted to examine their effects on blood pressure and heart rate. nih.gov In some cases, pharmacological interventions aimed at lowering heart rate have been associated with an increase in central blood pressure due to a longer filling time for the heart's chambers. nih.gov The evaluation of this compound would involve similar rigorous monitoring to characterize its specific impact on these vital cardiovascular parameters in a preclinical setting.
Assessment of Cardiac Muscle Effects (e.g., Force of Contraction)
The effect of this compound on cardiac muscle, particularly the force of contraction, is a critical component of its preclinical pharmacological assessment. The contraction of cardiac muscle is a complex physiological process initiated by an electrical stimulus that leads to a mechanical response. nih.gov This process, known as excitation-contraction coupling, involves the influx of calcium ions into the cardiomyocyte, which triggers the interaction of actin and myosin filaments, resulting in the generation of force. nih.gov
In guinea pig models, the effects of various beta-adrenoceptor agonists, including sulfonterol, have been studied on isolated tissues. researchgate.net One of the key parameters measured in these in vitro studies is the increase in the force of the papillary muscle of the left ventricle, which is indicative of a compound's effect on cardiac contractility (a beta-1 adrenergic response). researchgate.net The mechanical properties of cardiac muscle, including the force generated during a twitch contraction, are influenced by factors such as the preload, which stretches the muscle cells and increases sarcomere length. mdpi.comfrontiersin.org Computational models are also used to simulate and understand how different factors, including the presence of specific protein isoforms, can modulate the temporal and mechanical properties of cardiac muscle contractions. mdpi.com Such detailed investigations are essential to fully characterize the inotropic effects of this compound on the heart muscle.
Investigation of Tissue-Specific Responses and Selectivity In Vivo
A key aspect of the preclinical evaluation of this compound is determining its tissue-specific responses and selectivity in vivo. researchgate.net As a beta-adrenergic agonist, its intended therapeutic effects are often targeted to specific tissues, such as the relaxation of tracheal smooth muscle for bronchodilation (a beta-2 response), while minimizing effects on other tissues, like the heart (a beta-1 response). researchgate.net
In vitro studies using isolated tissues from guinea pigs have been employed to examine the selectivity of sulfonterol. researchgate.net These studies compare the compound's potency and intrinsic activity on different tissues, such as the trachea (rich in beta-2 adrenoceptors) and the papillary muscle of the heart (predominantly beta-1 adrenoceptors). researchgate.net The relative effects on these tissues provide a measure of the drug's selectivity. researchgate.net
Furthermore, advanced techniques are being developed to trace the journey of secreted proteins between different organs in living organisms. nih.govbiorxiv.orgnih.gov These methods can help identify the origin and destination of signaling molecules, providing a deeper understanding of inter-organ communication and how a compound might influence these pathways. nih.govbiorxiv.orgnih.gov Such detailed investigations into tissue-specific actions are crucial for predicting the therapeutic index and potential side-effect profile of this compound.
Preclinical Pharmacokinetic Profiling in Animal Species
The preclinical development of any new drug candidate, including this compound, necessitates a thorough understanding of its pharmacokinetic profile in various animal species. mdpi.com Pharmacokinetics encompasses the study of a drug's absorption, distribution, metabolism, and excretion (ADME). epo-berlin.comnih.gov These studies are fundamental in the early stages of drug development to help determine appropriate dosing schedules and routes of administration for subsequent efficacy testing. epo-berlin.com Animal models, such as mice, rats, dogs, and monkeys, are routinely used for these preclinical investigations. nih.govnih.govfrontiersin.org
The data generated from these animal pharmacokinetic studies are crucial for predicting how the drug will behave in humans. nih.gov While in silico and in vitro models provide initial predictions, in vivo studies in animals are required before a drug can proceed to clinical trials. mdpi.com The ultimate goal is to ensure that the compound has favorable pharmacokinetic properties to support its further development as a therapeutic agent. frontiersin.org
Absorption, Distribution, Metabolism, and Excretion (ADME) Research
ADME studies are a cornerstone of preclinical drug development, providing a comprehensive overview of how a drug behaves within a biological system. researchgate.netnih.gov These studies investigate the processes of absorption, distribution, metabolism, and excretion. frontiersin.org
Absorption: This refers to how the drug enters the bloodstream. For orally administered drugs, poor absorption can limit bioavailability. frontiersin.orgDistribution: This describes where the drug goes in the body after absorption. Studies in rats, for example, can reveal the primary tissues where a compound distributes. frontiersin.orgMetabolism: This involves the chemical modification of the drug by the body, often in the liver, to facilitate its elimination. mdpi.com Metabolic pathways can include processes like methylation and sulfation. frontiersin.orgExcretion: This is the process by which the drug and its metabolites are removed from the body, typically via urine, feces, or bile. frontiersin.org
Compartmental and Non-Compartmental Pharmacokinetic Analysis
Once drug concentrations in biological fluids like plasma are measured over time, the data is subjected to pharmacokinetic analysis to determine key parameters. This analysis can be performed using two main approaches: non-compartmental and compartmental analysis.
Non-compartmental analysis (NCA) is a direct method that uses the concentration-time data to calculate parameters without assuming a specific model for how the drug moves through the body. Key parameters derived from NCA include:
Cmax: The maximum concentration of the drug in the plasma. nih.govmdpi.com
Tmax: The time at which Cmax is reached. nih.govmdpi.com
AUC (Area Under the Curve): A measure of the total drug exposure over time. nih.gov
T½ (Half-life): The time it takes for the drug concentration to decrease by half. nih.govmdpi.com
Clearance (CL): The volume of plasma cleared of the drug per unit time. mdpi.com
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. mdpi.com
Compartmental analysis involves fitting the data to a mathematical model that describes the body as one or more interconnected compartments. A one-compartment model, for example, might be used to describe the pharmacokinetics of a drug in rats. csic.es This approach can provide a more detailed understanding of the drug's disposition.
Both methods are used to characterize the pharmacokinetic profile of a drug. For example, studies in dogs have used non-compartmental analysis to determine the pharmacokinetic parameters of glucosamine. mdpi.com Similarly, studies in rats have characterized the pharmacokinetics of various compounds using these analytical techniques. mdpi.comcsic.es
Bioanalytical Methods for Quantification in Biological Matrices (e.g., LC-ESI/MS/MS)
The quantitative determination of drugs and their metabolites in biological matrices such as plasma, serum, or urine is fundamental to pharmacokinetic studies. ijpsjournal.comscispace.com High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful and widely used technique for this purpose. mdpi.comijpsjournal.com Specifically, liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has become a method of choice due to its high sensitivity, selectivity, and reliability. creative-biolabs.comnih.gov
The development and validation of these bioanalytical methods are critical to ensure the accuracy and reproducibility of the data. scispace.comnih.govresearchgate.net A typical LC-MS/MS method involves:
Sample Preparation: Extraction of the analyte from the biological matrix, often using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). ijpsjournal.comresearchgate.net
Chromatographic Separation: Separation of the analyte from other components in the sample using an LC system, often with a C18 reverse-phase column. csic.esnih.gov
Ionization: Ionization of the analyte using an interface like electrospray ionization (ESI). creative-biolabs.com
Mass Spectrometric Detection: Detection and quantification of the analyte using a mass spectrometer, often a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode for high specificity. nih.govnih.gov
This methodology allows for the sensitive quantification of a wide range of compounds in complex biological samples. nih.govmdpi.com
Comparative Pharmacokinetics Across Animal Species
No data from preclinical in vivo studies detailing the comparative pharmacokinetics of this compound in various animal models such as rats, dogs, or monkeys could be located. Information regarding key pharmacokinetic parameters including, but not limited to, clearance, volume of distribution, half-life, and oral bioavailability across different species is not present in the available literature. Consequently, a data table comparing these parameters cannot be generated.
Drug-Drug Interaction Research in Animal Models
There is a lack of available research on the potential for drug-drug interactions involving this compound in animal models. Studies investigating the metabolic pathways of this compound, including its interaction with cytochrome P450 (CYP) enzymes or other drug transporters, have not been published in the accessible scientific domain. As a result, no information or data table regarding the effects of co-administered drugs on the pharmacokinetics of this compound, or its effects on other compounds, can be provided.
Analytical Methodologies for Sulfonterol Hydrochloride Research
Chromatographic Techniques for Purity and Identity Confirmation
Chromatographic methods are fundamental in separating and quantifying the components of a mixture. For Sulfonterol (B1682521) hydrochloride, these techniques are crucial for ensuring the purity of the compound and for identifying its metabolites.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of pharmaceutical compounds. In the context of Sulfonterol hydrochloride, HPLC methods are developed to ensure the precise measurement of the drug in various formulations. A typical HPLC method involves a C-18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and a buffer solution. The pH of the buffer is often adjusted to optimize the separation. japsonline.comnih.gov
The detection of this compound is commonly performed using a UV detector at a specific wavelength where the compound exhibits maximum absorbance. japsonline.com Method validation is a critical aspect, adhering to guidelines such as those from the International Council for Harmonisation (ICH), to establish linearity, accuracy, precision, and robustness of the analytical procedure. japsonline.comresearchgate.net For instance, linearity is assessed by analyzing a series of concentrations of the standard compound, while accuracy is determined by recovery studies. japsonline.comdergipark.org.tr
Table 1: Representative HPLC Method Parameters for Analysis of Similar Hydrochloride Compounds
| Parameter | Value | Reference |
| Column | C-18 (e.g., 150 mm x 4.6 mm, 5.0 μm) | nih.gov |
| Mobile Phase | Acetonitrile:Potassium Dihydrogen Phosphate Buffer | nih.gov |
| Flow Rate | 1.0 - 2.0 mL/min | japsonline.comnih.gov |
| Detection | UV at specific wavelength (e.g., 278 nm) | japsonline.com |
| Retention Time | Dependent on specific method conditions | japsonline.comresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for identifying and quantifying metabolites of drugs like this compound in biological samples. nih.govijpras.com This method is particularly well-suited for volatile and thermally stable compounds, or those that can be made so through a process called derivatization. mdpi.com
In a typical GC-MS analysis, the sample is first extracted and then derivatized to increase the volatility of the metabolites. mdpi.com The derivatized sample is then injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each metabolite. nih.gov These mass spectra can then be compared to spectral libraries for identification. numberanalytics.comuab.edu
Spectroscopic Characterization in Research Settings
Spectroscopic techniques are indispensable for elucidating the structural features of molecules. For this compound, various spectroscopic methods provide detailed information about its atomic arrangement, molecular weight, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. nd.edunih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR (e.g., COSY, HSQC, HMBC) experiments are employed to piece together the molecular puzzle. hyphadiscovery.comnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nationalmaglab.org When a molecule like this compound is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion provides the exact molecular weight. youtube.com
By inducing fragmentation of the molecular ion, a unique pattern of fragment ions is produced. jeolusa.comacs.org This fragmentation pattern serves as a molecular fingerprint. The analysis of these fragments, often through techniques like tandem mass spectrometry (MS/MS), allows researchers to deduce the structure of the original molecule. nationalmaglab.org For sulfonamides, a characteristic fragmentation pathway involves the loss of sulfur dioxide (SO₂). nih.gov
Table 2: Common Fragmentation Patterns in Mass Spectrometry
| Fragmentation Type | Description | Reference |
| Alpha-Cleavage | Bond cleavage on the carbon atom adjacent to a heteroatom. | youtube.com |
| Heterolytic Cleavage | The breaking of a covalent bond where one fragment retains both electrons. | youtube.com |
| SO₂ Elimination | A characteristic fragmentation for arylsulfonamides. | nih.gov |
Circular Dichroism Spectroscopy for Stereoisomer Analysis
Circular Dichroism (CD) spectroscopy is an essential tool for the analysis of stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. harvard.edu Since many drugs are chiral, meaning they exist as enantiomers (non-superimposable mirror images), it is often the case that only one enantiomer is therapeutically active. researchgate.net
CD spectroscopy measures the differential absorption of left and right-circularly polarized light by a chiral molecule. harvard.edu The resulting CD spectrum is unique for each enantiomer, allowing for their differentiation and the determination of enantiomeric purity. unipi.it This technique is particularly valuable in the pharmaceutical industry for ensuring the correct stereoisomer of a drug is being produced. researchgate.netnih.gov
Quantitative Bioanalytical Method Development and Validation for Preclinical Studies
The development and validation of a robust quantitative bioanalytical method are fundamental for the evaluation of pharmacokinetics in preclinical studies. rfppl.co.in Such methods are essential for accurately measuring the concentration of a drug candidate, like this compound, in biological matrices obtained from animal studies. pacificbiolabs.com The data generated from these assays underpin critical decisions in the drug development process. While specific, detailed validation data for a bioanalytical method for this compound in preclinical matrices are not extensively published in publicly accessible literature, the process follows established scientific principles and regulatory guidelines. who.intlabmanager.com
The development of such a method, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and selectivity, would be a prerequisite for analyzing samples from toxicokinetic and pharmacokinetic studies. rfppl.co.inresolvemass.ca The objective is to create a reliable and reproducible procedure for the quantitative determination of this compound in biological fluids such as plasma or serum. rfppl.co.in
Presented below is a representative example of the development and validation of an LC-MS/MS method for the quantification of a beta-2 adrenergic agonist, analogous to what would be performed for this compound, in a preclinical species (e.g., rat plasma).
Method Development Overview
A typical method involves optimizing several key stages: sample preparation, chromatographic separation, and mass spectrometric detection. rfppl.co.in
Sample Preparation: The primary goal is to extract the analyte (this compound) from the biological matrix, removing interfering components like proteins and phospholipids. rfppl.co.in A common and efficient technique is protein precipitation, where a solvent like acetonitrile or methanol (B129727) is added to the plasma sample. nih.gov This is often followed by centrifugation to pellet the precipitated proteins, after which the clear supernatant containing the drug is collected for analysis. nih.gov An internal standard (IS), a molecule structurally similar to the analyte (e.g., a deuterated version of this compound), is added at the beginning of the process to correct for variability during sample handling and analysis. nih.gov
Liquid Chromatography (LC): The extract is injected into an HPLC or UHPLC system. researchgate.net Chromatographic conditions are optimized to achieve a sharp, symmetrical peak for the analyte, well-separated from any endogenous matrix components. This involves selecting an appropriate column (e.g., a C18 reversed-phase column), and optimizing the mobile phase composition (typically a mixture of an aqueous solvent with an acid like formic acid and an organic solvent like acetonitrile or methanol), flow rate, and column temperature. ijsra.net
Tandem Mass Spectrometry (MS/MS): The mass spectrometer serves as a highly selective and sensitive detector. resolvemass.ca It is typically operated in the positive electrospray ionization (ESI) mode. The instrument is set to perform Multiple Reaction Monitoring (MRM), where it specifically monitors a predetermined fragmentation pattern for the analyte and the internal standard. This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) and a specific product ion generated after fragmentation in the collision cell. This high specificity minimizes the chance of interference from other compounds. wu.ac.th
Method Validation
Once developed, the method undergoes a full validation process to demonstrate its suitability for its intended purpose, in accordance with regulatory guidelines. who.int The key validation parameters are outlined below.
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the matrix is confirmed. who.int This is tested by analyzing blank plasma samples from multiple sources to check for interferences at the retention time of this compound and its internal standard.
Linearity and Range: The calibration curve's linearity is assessed by analyzing a series of calibration standards prepared at different concentrations. The curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression analysis is applied, and a correlation coefficient (r²) of >0.99 is typically required. ijsra.net
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, typically with a signal-to-noise ratio of at least 5. researchgate.net
Accuracy and Precision: These are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. rfppl.co.in Accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration, while precision is measured by the relative standard deviation (RSD).
Recovery and Matrix Effect: Recovery assesses the efficiency of the extraction process. rfppl.co.in The matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte, which can cause suppression or enhancement of the signal.
Stability: The stability of this compound in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term stability at room temperature, and long-term stability in the freezer.
The tables below present illustrative validation results for a hypothetical LC-MS/MS assay for an analyte like this compound in rat plasma.
Table 1: Calibration Curve Details
| Parameter | Result |
| Linear Range | 0.5 - 500 ng/mL |
| Regression Equation | y = 0.015x + 0.002 |
| Correlation Coefficient (r²) | 0.998 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
| LLOQ | 0.5 | 8.5 | 105.2 | 10.2 | 103.8 |
| Low | 1.5 | 6.1 | 98.7 | 7.5 | 101.5 |
| Medium | 75 | 4.3 | 102.1 | 5.8 | 100.9 |
| High | 400 | 3.8 | 99.5 | 4.9 | 98.2 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 88.2 | 90.5 | 96.7 |
| High | 400 | 91.5 | 92.1 | 98.1 |
Table 4: Stability Assessment
| Stability Condition | Duration | QC Level | Accuracy (%) |
| Freeze-Thaw (3 cycles) | -20°C to RT | Low | 95.8 |
| High | 97.2 | ||
| Short-Term (Bench-Top) | 6 hours at RT | Low | 98.1 |
| High | 99.0 | ||
| Long-Term | 30 days at -80°C | Low | 101.3 |
| High | 99.8 | ||
| Post-Preparative | 24 hours in Autosampler | Low | 96.5 |
| High | 97.9 |
Upon successful completion of these validation experiments, the bioanalytical method is deemed suitable for the quantitative analysis of preclinical study samples, ensuring that the pharmacokinetic data generated for this compound are reliable and can be used with confidence for regulatory submissions. who.int
Computational and Theoretical Studies of Sulfonterol Hydrochloride
Molecular Docking Simulations with Adrenergic Receptor Crystal Structures
Sulfonterol (B1682521) hydrochloride has been mentioned in studies concerning the binding of various ligands to the β2-adrenergic receptor (β2AR). Research has highlighted that the interaction between adrenergic agonists and the β2AR often involves key residues. For instance, studies on various β2AR agonists have identified residues such as SER 207, PHE 289, LYS 305, and ASP 192 as significant for stabilizing receptor-ligand interactions. edu.krd While Sulfonterol hydrochloride was included in a study examining ligand binding to β2AR, specific binding affinity values or detailed molecular docking scores from these simulations are not provided in the available literature. researchgate.net General molecular docking studies on β2-adrenergic receptor agonists aim to predict the binding orientation and affinity of ligands within the receptor's binding pocket. nih.govjsppharm.org However, dedicated molecular docking reports with specific binding energy data for the this compound-β2AR complex are not readily found in the surveyed literature.
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability
There is no specific information available in the public domain regarding molecular dynamics (MD) simulations performed to analyze the stability of the this compound-adrenergic receptor complex. MD simulations are a computational method used to study the physical movements of atoms and molecules, providing insights into the stability and conformational changes of ligand-receptor complexes over time. nih.govmdpi.comfrontiersin.orgnih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
No specific quantum chemical calculations for determining the electronic structure and reactivity of this compound have been found in the available literature. Such calculations are instrumental in understanding the fundamental electronic properties of a molecule. psiquantum.commpg.dearxiv.orgabinit.orgnih.gov
Density Functional Theory (DFT) Applications
There are no specific studies applying Density Functional Theory (DFT) to this compound found in the public literature. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comfu-berlin.denih.govresearchgate.net
HOMO-LUMO Energy Analysis
Specific HOMO-LUMO (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital) energy analysis for this compound is not available in the reviewed literature. This type of analysis is crucial for understanding a molecule's chemical reactivity and its ability to donate or accept electrons. edu.krdresearchgate.netresearchgate.netossila.comchalcogen.ro
In Silico Prediction of Pharmacological Profiles and ADME Properties
No dedicated in silico studies on the prediction of the pharmacological profile or the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound were identified in the available research. In silico ADMET prediction is a crucial step in early-stage drug discovery to estimate the pharmacokinetic properties of a compound. nih.govnih.govuniroma1.itiapchem.orgmdpi.com
Pharmacophore Modeling for Ligand Design
There is no information available in the public domain regarding pharmacophore modeling studies that have specifically used this compound for model generation or identified it as a hit. Pharmacophore modeling is a powerful tool in drug discovery for identifying the essential structural features required for a molecule's biological activity. nih.govnih.govfrontiersin.orgfrontiersin.orgprimescholars.com
Future Research Directions and Translational Potential
Development of Advanced In Vitro Co-culture and Organoid Models
To better predict the clinical efficacy and cellular responses to Sulfonterol (B1682521), the development and utilization of sophisticated in vitro models are paramount. Future research will likely move beyond simple cell monocultures towards more physiologically relevant systems.
Advanced In Vitro Models for Sulfonterol Research:
| Model Type | Description | Potential Application for Sulfonterol Research |
| Co-culture Systems | Involve the cultivation of two or more different cell types together to mimic the cellular interactions within a tissue. For example, culturing bronchial epithelial cells with smooth muscle cells. | To study the paracrine signaling and cell-cell communication that influence the bronchodilatory and anti-inflammatory effects of Sulfonterol. |
| Lung Organoids | Three-dimensional structures derived from stem cells that self-organize to resemble the structure and function of the lung. | To investigate the effects of Sulfonterol on airway development, regeneration, and disease modeling in a more complex, tissue-like environment. |
These advanced models will provide a more accurate platform to study the compound's effects on various cell types within the respiratory system, offering insights that are not achievable with traditional cell culture methods.
Application of Artificial Intelligence and Machine Learning in Analog Design
The design of novel bronchodilators with improved efficacy and safety profiles can be significantly accelerated by computational approaches. Artificial intelligence (AI) and machine learning (ML) algorithms are increasingly being used in drug discovery and development.
In the context of Sulfonterol, these technologies can be applied to:
Analog Design: AI can generate and screen vast virtual libraries of Sulfonterol analogs to identify candidates with predicted improvements in properties such as receptor affinity, selectivity, and metabolic stability.
Structure-Activity Relationship (SAR) Studies: ML models can analyze existing data on Sulfonterol and related compounds to identify key structural features that determine their pharmacological activity. This knowledge can guide the rational design of more potent and specific molecules.
By integrating AI and ML into the drug design process, researchers can more efficiently explore the chemical space around the Sulfonterol scaffold to identify promising new therapeutic candidates.
Exploration of Allosteric Modulation of Adrenergic Receptors
Beyond the primary orthosteric binding site of the β2-adrenergic receptor where Sulfonterol acts, the concept of allosteric modulation presents a novel therapeutic avenue. Allosteric modulators bind to a different site on the receptor, influencing the binding and/or efficacy of the primary agonist.
Future research could explore the identification and development of allosteric modulators that can be co-administered with Sulfonterol. A positive allosteric modulator, for instance, could enhance the affinity or efficacy of Sulfonterol, potentially allowing for lower doses and reducing the risk of side effects. This line of inquiry could lead to combination therapies that offer a more nuanced and effective control of bronchoconstriction.
Investigative Research into Stereoisomer-Specific Pharmacological Profiles
Sulfonterol hydrochloride is a chiral molecule, meaning it exists as two non-superimposable mirror images, or stereoisomers (enantiomers). researchgate.net It is well-established in pharmacology that different stereoisomers of a drug can have distinct pharmacological and toxicological profiles.
Future research should focus on the stereoselective synthesis and pharmacological characterization of individual Sulfonterol enantiomers. researchgate.netresearchgate.net This would involve:
Developing efficient methods for separating the enantiomers.
Conducting in vitro and in vivo studies to compare the bronchodilatory potency, receptor binding affinity, and potential off-target effects of each isomer.
This research is critical as it may reveal that one enantiomer is more active or has a better safety profile than the other, or the racemic mixture. researchgate.net Such findings could lead to the development of a single-enantiomer version of Sulfonterol with an improved therapeutic index.
Non-Receptor Mediated Effects and Off-Target Pathway Research
While the primary mechanism of action of Sulfonterol is receptor-mediated, it is conceivable that it may exert other effects through non-receptor-mediated pathways or by interacting with off-target molecules. googleapis.com Future investigations should explore these possibilities to gain a more complete understanding of its biological activity.
Techniques such as proteomics and metabolomics could be employed to identify changes in protein expression or metabolite levels in response to Sulfonterol treatment, independent of β2-adrenergic receptor activation. Investigating potential interactions with other cellular components could uncover novel mechanisms contributing to its therapeutic effects or identify potential sources of adverse reactions. A thorough characterization of its off-target profile is essential for a complete safety and efficacy assessment.
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for characterizing Sulfonterol hydrochloride purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity analysis, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity. Stability studies should include accelerated degradation tests under varying pH, temperature, and humidity conditions, with validation per ICH guidelines . For reproducibility, ensure detailed experimental protocols (e.g., mobile phase composition, column specifications) are included in supplementary materials .
Q. How should researchers design in vitro assays to evaluate this compound’s receptor binding affinity?
- Methodological Answer : Use radioligand binding assays with cloned β-adrenergic receptors (β1/β2 subtypes) in cell membranes. Include competitive binding curves with reference agonists (e.g., isoproterenol) and antagonists (e.g., propranolol). Normalize data to protein concentration and report IC₅₀ values with 95% confidence intervals. Validate results using orthogonal methods like cAMP accumulation assays .
Q. What literature search strategies are recommended to identify foundational studies on this compound?
- Methodological Answer : Prioritize peer-reviewed databases (PubMed, Web of Science) using Boolean operators: ("this compound" OR "sulfonterol") AND (synthesis OR pharmacokinetics OR receptor binding). Filter for studies with full experimental details and cross-reference citations in review articles. Exclude non-peer-reviewed sources (e.g., commercial websites) to avoid bias .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s pharmacokinetic (PK) profile across in vivo studies?
- Methodological Answer : Conduct a meta-analysis of PK parameters (e.g., Cmax, AUC) across species, adjusting for variables like dosing regimen, formulation (salt vs. free base), and analytical methods. Use compartmental modeling to identify species-specific clearance pathways. Validate findings using physiologically based pharmacokinetic (PBPK) simulations .
Q. What experimental design principles optimize the synthesis of this compound derivatives for enhanced selectivity?
- Methodological Answer : Employ a Design of Experiments (DoE) approach to vary substituents at the sulfonamide and ethanolamine moieties. Assess selectivity via β1/β2 receptor binding ratios and functional assays. Use multivariate analysis (e.g., PCA) to correlate structural modifications with activity. Confirm synthetic pathways via intermediate characterization (HPLC, XRD) .
Q. How should researchers address batch-to-batch variability in this compound’s biological activity?
- Methodological Answer : Implement strict quality control (QC) protocols, including:
- Raw Material Testing : Purity verification of starting reagents (≥99% by HPLC).
- Process Controls : Monitor reaction parameters (temperature, pH) in real-time.
- Bioactivity Validation : Standardize cell-based assays with internal reference standards (e.g., ISO 17025 guidelines) .
Q. What strategies mitigate confounding factors in in vivo toxicity studies of this compound?
- Methodological Answer : Use isogenic animal models to reduce genetic variability. Include pair-fed control groups to account for metabolic differences. Analyze tissue samples via LC-MS/MS to distinguish drug-related effects from artifacts. Apply Bayesian statistical models to adjust for small sample sizes .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility in this compound’s dose-response studies?
- Methodological Answer : Predefine acceptance criteria for assay parameters (e.g., Z’ factor >0.5). Use automated liquid handlers to minimize pipetting errors. Share raw datasets (e.g., via Figshare) with metadata on experimental conditions. Cross-validate results in independent labs using harmonized protocols .
Q. What statistical methods are appropriate for analyzing contradictory efficacy data in preclinical models?
- Methodological Answer : Apply mixed-effects models to account for inter-study variability. Perform sensitivity analyses to identify outliers. Use funnel plots to detect publication bias. Report effect sizes with 95% CIs instead of p-values alone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
